(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde

説明

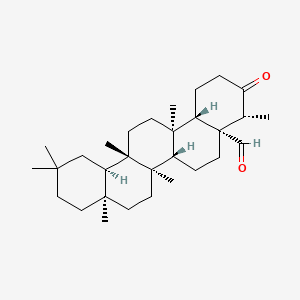

(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde is a pentacyclic triterpenoid compound. It is part of the friedelane family of triterpenoids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a ketone group at the third position and an aldehyde group at the twenty-fourth position.

特性

CAS番号 |

15353-29-4 |

|---|---|

分子式 |

C30H48O2 |

分子量 |

440.712 |

IUPAC名 |

(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde |

InChI |

InChI=1S/C30H48O2/c1-20-21(32)8-9-23-27(5)15-17-29(7)24-18-25(2,3)12-13-26(24,4)14-16-28(29,6)22(27)10-11-30(20,23)19-31/h19-20,22-24H,8-18H2,1-7H3/t20-,22-,23-,24+,26+,27+,28+,29-,30-/m0/s1 |

InChIキー |

LIFGKMHMMUBVJK-LRHYEFMFSA-N |

SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C=O |

同義語 |

3-Oxo-D:A-friedooleanan-24-al |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde typically involves the oxidation of friedelane derivatives. One common method is the oxidation of friedelin using reagents such as chromium trioxide or pyridinium chlorochromate. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective oxidation at the desired positions .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. it can be extracted from natural sources such as the stem bark of certain plants like Dichapetalum barteri and Euonymus revolutus . The extraction process involves solvent extraction followed by chromatographic purification to isolate the desired compound.

化学反応の分析

Types of Reactions

(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

Reduction: The ketone and aldehyde groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate, and potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products Formed

Oxidation: 3-Oxo-D:A-friedooleanan-24-oic acid.

Reduction: 3-Hydroxy-D:A-friedooleanan-24-al and 3-Oxo-D:A-friedooleanan-24-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of other triterpenoid derivatives.

Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.

作用機序

The mechanism of action of (4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde involves its interaction with various molecular targets and pathways. It has been shown to modulate the AMPK-mTOR signaling pathway, which plays a crucial role in cellular metabolism and autophagy . This modulation can lead to enhanced autophagic activity, which is beneficial in conditions such as cancer and neurodegenerative diseases.

類似化合物との比較

(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde can be compared with other similar compounds in the friedelane family, such as:

Friedelin: A precursor to this compound, known for its anti-inflammatory and antibacterial properties.

3β-Friedelinol: A reduced derivative of friedelin with significant pharmacological potential, including antiviral and cytotoxic activities.

DA-Friedooleanan-3-one: Another friedelane triterpenoid with similar biological activities.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。